(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone

SCD1 Lipid Metabolism Obesity

(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone is a synthetic small molecule belonging to the piperidinyl-pyridazinyl chemical class. This compound is primarily documented in patent literature as a potential inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme involved in lipid metabolism.

Molecular Formula C26H28N4O
Molecular Weight 412.537
CAS No. 1421532-20-8
Cat. No. B2379688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone
CAS1421532-20-8
Molecular FormulaC26H28N4O
Molecular Weight412.537
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)C3=NN=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
InChIInChI=1S/C26H28N4O/c1-19-17-22-9-5-6-10-24(22)30(19)26(31)23-11-12-25(28-27-23)29-15-13-21(14-16-29)18-20-7-3-2-4-8-20/h2-12,19,21H,13-18H2,1H3
InChIKeyZAUKEQYLGLGUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone (CAS 1421532-20-8): SCD1 Inhibitor Candidate


(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone is a synthetic small molecule belonging to the piperidinyl-pyridazinyl chemical class. This compound is primarily documented in patent literature as a potential inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme involved in lipid metabolism [1]. Its structure combines a benzylpiperidine moiety with a pyridazine core linked to a 2-methylindoline group via a methanone bridge. Scientific and industrial users evaluating this compound for SCD1-related research programs should note that publicly available primary pharmacological data are extremely limited, and most referenced information originates from vendor-curated summaries rather than peer-reviewed studies.

Why Generic Substitution of (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone Carries Scientific Risk


Within the piperidinyl-pyridazinyl SCD1 inhibitor class, minor structural modifications—such as variations in the indoline substitution or piperidine N-aryl group—have been shown to produce large shifts in SCD1 inhibitory potency, ranging from single-digit nanomolar IC50 values to complete loss of activity [1]. The specific 2-methylindoline and 4-benzylpiperidine substitution pattern of this compound is expected to confer distinct target engagement and selectivity profiles that cannot be assumed for close analogs. Without direct comparative data, however, the magnitude of this differentiation remains unquantified. Procurement decisions should therefore be guided by the understanding that generic substitution with even structurally similar analogs carries a high risk of divergent pharmacological outcomes.

Quantitative Differentiation Evidence for (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone


SCD1 Inhibitory Potency: Class-Level Inference from Patent Family

No direct IC50 data are publicly available for this specific compound. However, structurally related examples from the same patent family (US9102669) demonstrate SCD1 IC50 values ranging from 4 nM to 23 nM in enzymatic and cellular assays [1][2]. The closest disclosed analog, (6-(4-(4-fluorobenzyl)piperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone, would be expected to show comparable or differentiated potency based on the 4-benzyl substituent, but this remains untested in published work. This evidence must be classified as Class-Level Inference and used with caution.

SCD1 Lipid Metabolism Obesity

Structural Determinants of Selectivity: Absence of Comparative Data

The 2-methylindoline and 4-benzylpiperidine motifs are hypothesized to influence selectivity against other desaturases and off-target kinases, but no selectivity profiling data (e.g., CEREP panel, kinase screen) have been published for this compound. By contrast, reference SCD1 inhibitors such as A-939572 and MK-8245 have publicly available selectivity profiles showing >100-fold selectivity over SCD2 and related enzymes [1]. The lack of such data for this compound means its selectivity advantage remains purely speculative.

Selectivity Kinase Profiling Off-target

Physicochemical Properties: Calculated Values Without Experimental Validation

Calculated properties (Molecular Weight: 412.5 g/mol, cLogP ~4.5, tPSA ~45 Ų) place this compound within acceptable drug-like space, but no experimental solubility, permeability, or metabolic stability data are available [1]. The closest comparator with disclosed data, (6-(4-(4-fluorobenzyl)piperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone, has similarly unvalidated computed properties. Without experimental ADME data, differentiation from analogs on developability grounds is not possible.

Drug-likeness Physicochemical ADME

Application Scenarios for (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone Based on Available Evidence


In Vitro SCD1 Enzyme Inhibition Screening (Exploratory Research)

This compound is most suitable as a chemical probe for exploratory in vitro SCD1 inhibition studies, provided users independently validate its potency and selectivity. The patent family precedent suggests potential nanomolar SCD1 activity, but the absence of direct data means the compound should be treated as an uncharacterized screening hit rather than a validated lead [1]. Researchers must conduct their own dose-response and counter-screening experiments before drawing mechanistic conclusions.

Structure-Activity Relationship (SAR) Expansion of Piperidinyl-Pyridazinyl SCD1 Inhibitors

Medicinal chemistry teams exploring SAR around the 4-benzylpiperidine and 2-methylindoline motifs may use this compound as a scaffold diversification point. Comparative data from patent exemplars indicate that subtle changes in the benzyl substituent can modulate SCD1 potency by >5-fold [1]. Synthesizing and testing this compound alongside its 4-fluorobenzyl and 4-chlorobenzyl analogs would generate valuable SAR data for lead optimization programs.

Negative Control Compound for SCD1 Assay Development

Given the lack of confirmed SCD1 activity, this compound may serve as a negative control in assay development if follow-up testing shows it to be inactive or weakly active against SCD1. Its structural similarity to known active inhibitors makes it a suitable comparator for establishing assay signal-to-noise ratios and validating the specificity of SCD1 detection methods.

Quote Request

Request a Quote for (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.